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2-(Perfluoro-3-methylbutyl)ethyl methacrylate - 65195-44-0

2-(Perfluoro-3-methylbutyl)ethyl methacrylate

Catalog Number: EVT-328044
CAS Number: 65195-44-0
Molecular Formula: C11H9F11O2
Molecular Weight: 382.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Chemical Class: Methacrylate
  • CAS Number: 65195-44-0
  • Molecular Structure: Contains a methacrylate functional group and a perfluorinated alkyl chain.
Synthesis Analysis

Methods

The synthesis of 2-(Perfluoro-3-methylbutyl)ethyl methacrylate typically involves the reaction of 2-(Perfluoro-3-methylbutyl)ethanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:

2 Perfluoro 3 methylbutyl ethanol+Methacryloyl chloride2 Perfluoro 3 methylbutyl ethyl methacrylate+Hydrochloric acid\text{2 Perfluoro 3 methylbutyl ethanol}+\text{Methacryloyl chloride}\rightarrow \text{2 Perfluoro 3 methylbutyl ethyl methacrylate}+\text{Hydrochloric acid}

Technical Details

In industrial settings, continuous flow reactors are employed to enhance product consistency and yield. Reaction conditions are optimized to achieve high conversion rates while minimizing by-products. Purification methods such as distillation or recrystallization are used to obtain the desired purity.

Molecular Structure Analysis

Structure

The molecular structure of 2-(Perfluoro-3-methylbutyl)ethyl methacrylate features a methacrylate backbone with a perfluorinated substituent. The presence of fluorine atoms significantly influences the compound's physical and chemical properties.

Data

  • Molecular Formula: C11H9F11O2\text{C}_{11}\text{H}_{9}\text{F}_{11}\text{O}_{2}
  • Molecular Weight: 382.17 g/mol
  • Boiling Point: 199 °C
  • Density: 1.481 g/mL at 25 °C .
Chemical Reactions Analysis

Reactions

2-(Perfluoro-3-methylbutyl)ethyl methacrylate can undergo several types of chemical reactions:

  1. Polymerization: It can be polymerized via free radical polymerization to form homopolymers or copolymers with other monomers.
  2. Substitution Reactions: The fluorinated alkyl group is susceptible to nucleophilic substitution reactions.

Technical Details

For polymerization, common initiators include azobisisobutyronitrile or benzoyl peroxide, typically under thermal or ultraviolet light conditions. Nucleophiles such as amines or thiols can be employed under basic conditions for substitution reactions .

Mechanism of Action

The mechanism of action for 2-(Perfluoro-3-methylbutyl)ethyl methacrylate primarily revolves around its polymerization capabilities. The fluorinated alkyl group enhances the stability and chemical resistance of the resulting polymers, making them suitable for demanding applications. The polymerization process can lead to materials that exhibit unique surface properties, including low wettability and high durability against environmental factors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear liquid.
  • Flash Point: >230 °F (approximately 110 °C).
  • Storage Temperature: Recommended to keep cold.

Chemical Properties

  • Reactivity: Stable under normal conditions but reactive under specific conditions during polymerization.
  • Solubility: Generally low solubility in water due to the hydrophobic nature of the perfluorinated chain.

Relevant data indicates that this compound exhibits excellent thermal stability and resistance to solvents, making it advantageous for various applications in coatings and materials science .

Applications

2-(Perfluoro-3-methylbutyl)ethyl methacrylate has diverse scientific applications:

  1. Chemistry: Used as a monomer in synthesizing fluorinated polymers for coatings, adhesives, and sealants.
  2. Biology: Investigated for potential use in biomedical applications like drug delivery systems and biocompatible coatings.
  3. Medicine: Explored for use in medical devices and implants due to its biocompatibility and resistance to degradation.
  4. Industry: Employed in producing specialty coatings, lubricants, and surfactants that require enhanced performance characteristics .

This compound's unique properties make it a valuable material in advanced applications across multiple fields, demonstrating its significance in both research and industrial contexts.

Synthetic Methodologies & Reaction Engineering

Radical Polymerization Strategies for Fluorinated Methacrylate Derivatives

Conventional free radical polymerization remains industrially significant for synthesizing 2-(Perfluoro-3-methylbutyl)ethyl methacrylate copolymers due to operational simplicity and tolerance to functional groups. In solution copolymerization with methyl methacrylate (MMA) and butyl acrylate (BA) using toluene-methyl ethyl ketone solvent systems, high conversions (>92%) are achieved with azobisisobutyronitrile (AIBN) initiator. The resulting statistical copolymers exhibit weight-average molecular weights (Mw) of 38–55 × 10³ g/mol and polydispersity indices (PDI) of 1.8–2.1, indicating moderate control over molecular weight distribution [1]. A critical structural advantage emerges from the spontaneous surface segregation of perfluoroalkyl groups during film formation, where CF3 end-groups migrate to the polymer-air interface. This phenomenon creates ultra-low surface energies (6–14 mJ/m²) – significantly below polytetrafluoroethylene (17.6 mJ/m²) – despite lower overall fluorine content [1] [6]. The glass transition temperature (Tg) decreases linearly with increasing fluoromonomer content (5–25 mol%) due to enhanced free volume from bulky side chains [1] .

Table 1: Properties of Poly(Zonyl-TM-co-MMA) Copolymers via Radical Polymerization

Zonyl-TM (mol%)Mw (×10³ g/mol)PDITg (°C)Water Contact Angle (°)
552.11.8310398
1548.31.9197112
2538.72.0589121

Supercritical CO₂-Mediated Copolymerization Techniques

Supercritical carbon dioxide (scCO₂) serves as an environmentally benign alternative to organic solvents for synthesizing fluoromethacrylate copolymers. Its gas-like diffusivity and liquid-like density facilitate rapid mass transfer during polymerization, while near-zero surface tension enables deep substrate penetration in coating applications [5]. The system exhibits a pressure-dependent phase behavior with 1H,1H-perfluorooctyl methacrylate (PFOMA), where lower critical solution pressure (LCSP) behavior necessitates precise pressure control between 100–300 bar to maintain homogeneity [5]. scCO₂-mediated copolymerization of perfluoroalkyl ethyl methacrylate and MMA achieves Mw exceeding 270,000 g/mol – significantly higher than solution polymerization in MEK or BuOAc (typically <150,000 g/mol) – due to reduced chain transfer reactions and enhanced propagation kinetics [7]. The technology eliminates emulsifier contamination common in emulsion processes, yielding copolymers with intrinsic oleophobicity (hexadecane contact angles >80°) and Young's modulus reduction from 2.24 GPa to 1.58 GPa at 35.4 wt% fluoromonomer content .

Controlled/Living Polymerization Approaches (ATRP, RAFT)

Controlled radical polymerization techniques enable precise architecture control for 2-(Perfluoro-3-methylbutyl)ethyl methacrylate copolymers. Palladium nanoparticle (Pd NP)-initiated polymerization achieves ultrahigh molecular weights (Mn up to 3.03 × 10⁶ Da) through a radical mechanism involving ethyl 2-bromopropionate cleavage. The kinetic order analysis reveals first-order dependence on monomer concentration (1.38), fractional order for Pd NPs (0.59), and initiator (0.34), suggesting a complex initiation mechanism where Pd NPs serve as both catalyst and chain-growth regulator [7]. Photoinduced iron-catalyzed ATRP produces poly(trifluoroethyl methacrylate) with narrow dispersity (Đ < 1.2), enabling synthesis of star copolymers with β-cyclodextrin cores and 21 poly(trifluoroethyl methacrylate) arms (Mn = 9.0 × 10⁵ Da) [7]. RAFT polymerization facilitates one-pot synthesis of amphiphilic block copolymers like (PMAA-co-PTFEMA)-b-PMMA-b-(PMAA-co-PTFEMA), exploiting the self-assembly behavior of fluorinated segments for stimuli-responsive applications [7] [4].

Table 2: Molecular Weight Control via Advanced Polymerization Techniques

TechniqueCatalyst/InitiatorMn (Da)ĐArchitectural Features
Pd NP-initiatedPd NPs/EBP3,030,0001.7Ultrahigh MW linear chains
Photo ATRPFe-based catalyst900,0001.2Star polymers with β-CD core
Lewis Pair PolymerizationMeAl(BHT)₂/ItBu919,2001.05Stereospecific control

Solvent-Free and Green Chemistry Synthesis Pathways

Solvent-free methodologies address environmental and processing concerns in fluoropolymer manufacturing. Bulk polymerization of trifluoroethyl methacrylate with 0.5 wt% AIBN at 60°C yields Mn = 1.47 × 10⁶ Da, though requires extended reaction times (>72 hrs) [7]. Pd NP/EBP initiating systems demonstrate exceptional efficiency in solvent-free conditions at 70°C, achieving ultrahigh molecular weights (Mn = 3.03 × 10⁶ Da) at a feeding molar ratio of [TFEMA]:[EBP]:[Pd NPs] = 3.95 × 10⁴:756:1. The system leverages nanoparticle surface-mediated radical generation, where the large Pd NP size (8–12 nm) creates a steric environment that suppresses termination reactions, favoring chain propagation [7]. scCO₂ technology represents another green pathway by replacing VOCs with tunable supercritical fluid, simultaneously acting as solvent, plasticizer, and viscosity reducer during polymerization [5].

Optimization of Monomer Feed Ratios for Tailored Copolymer Architectures

Compositional control in fluoromethacrylate copolymers governs both bulk and surface properties. Systematic variation of perfluoroalkyl ethyl methacrylate content (5–25 mol%) in MMA/BA terpolymers (constant MMA/BA = 3.5) reveals nonlinear surface energy reduction. Critical transition occurs at 15–20 mol% fluoromonomer, where water contact angles increase dramatically from 105° to 125° due to perfluoroalkyl side-chain reorganization into crystalline-like surface domains [1] [6]. The glass transition temperature follows a negative deviation from the Gordon-Taylor equation, described instead by the Schneider model:

$$\frac{Tg - T{g1}}{T{g2} - T{g1}} = (1 + K1)\phi2 - (K1 + K2)\phi2^2 + K2\phi_2^3$$

where K1 and K2 account for free volume contributions from fluorinated segments (K1 = 0.38, K2 = -1.24 for Zonyl-TM/MMA) . BA incorporation reduces film brittleness by lowering Tg from 103°C to 68°C at 25 mol% fluoromonomer while maintaining oil repellency (tetradecane contact angle >65°) [1]. Molecular dynamics simulations confirm that perfluoroalkyl packing density – not fluorine concentration alone – dictates surface hydrophobicity, with optimal performance at C8-C10 perfluoroalkyl chain lengths matching the domain spacing of crystalline packing [6].

Table 3: Terpolymer Properties vs. Zonyl-TM Content (MMA/BA = 3.5 constant)

Zonyl-TM (mol%)Tg (°C)Surface Energy (mJ/m²)Hexadecane Contact Angle (°)Film Brittleness
56822.152High
155414.371Moderate
254110.883Low

Properties

CAS Number

65195-44-0

Product Name

2-(Perfluoro-3-methylbutyl)ethyl methacrylate

IUPAC Name

[3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexyl] 2-methylprop-2-enoate

Molecular Formula

C11H9F11O2

Molecular Weight

382.17 g/mol

InChI

InChI=1S/C11H9F11O2/c1-5(2)6(23)24-4-3-7(12,13)9(15,16)8(14,10(17,18)19)11(20,21)22/h1,3-4H2,2H3

InChI Key

JTEKNLSWXJADLG-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCC(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F

Canonical SMILES

CC(=C)C(=O)OCCC(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F

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